Cas no 17249-83-1 (3-Chloro-2-methylthiophene)

3-Chloro-2-methylthiophene is a halogenated thiophene derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key advantages include its role as a versatile building block for heterocyclic compounds, particularly in the development of agrochemicals, pharmaceuticals, and functional materials. The chloro and methyl substituents enhance its reactivity, enabling selective functionalization for complex molecular architectures. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined structure and purity make it suitable for precise synthetic applications, including cross-coupling reactions and electrophilic substitutions. Researchers value it for its consistent performance in constructing sulfur-containing heterocycles, which are critical in medicinal chemistry and material science.
3-Chloro-2-methylthiophene structure
3-Chloro-2-methylthiophene structure
Product Name:3-Chloro-2-methylthiophene
CAS No:17249-83-1
MF:C5H5ClS
MW:132.611199140549
MDL:MFCD18415867
CID:2658776
PubChem ID:19824077
Update Time:2025-05-22

3-Chloro-2-methylthiophene Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-2-methylthiophene
    • Thiophene, 3-chloro-2-methyl-
    • 2-methyl-3-chlorothiophene
    • E74500
    • DTXSID50600337
    • 17249-83-1
    • BS-52426
    • SCHEMBL434410
    • CS-0187856
    • DTXCID30551095
    • 3-Chloro-2-methylthiophene
    • MDL: MFCD18415867
    • Inchi: 1S/C5H5ClS/c1-4-5(6)2-3-7-4/h2-3H,1H3
    • InChI Key: NUFSHDCNQRBKRK-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1C

Computed Properties

  • Exact Mass: 131.9800490g/mol
  • Monoisotopic Mass: 131.9800490g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 65.099
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 28.2

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Additional information on 3-Chloro-2-methylthiophene

3-Chloro-2-Methylthiophene: A Comprehensive Overview

3-Chloro-2-Methylthiophene, also known by its CAS number CAS No. 17249-83-1, is a heterocyclic compound with significant applications in various fields of organic chemistry. This compound belongs to the class of thiophenes, which are five-membered aromatic compounds containing one sulfur atom. The presence of chlorine and methyl substituents in the molecule imparts unique electronic and structural properties, making it a valuable compound in both academic research and industrial applications.

The structure of 3-Chloro-2-Methylthiophene consists of a thiophene ring with a chlorine atom at position 3 and a methyl group at position 2. This substitution pattern influences the compound's reactivity, stability, and spectral properties. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs). For instance, researchers have explored its use in creating lightweight, flexible electronics due to its excellent charge transport properties.

In terms of synthesis, 3-Chloro-2-Methylthiophene can be prepared through various methods, including the HWE (Haworth–Woolley) reaction and oxidative coupling reactions. The choice of synthesis method depends on the desired purity, scale, and cost efficiency. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient one-pot synthesis route using microwave-assisted conditions, which significantly reduced reaction time while maintaining high yields.

The electronic properties of 3-Chloro-2-Methylthiophene make it an attractive candidate for applications in optoelectronics. Its absorption spectrum shows strong peaks in the visible region, which is advantageous for dye-sensitized solar cells (DSSCs). Recent advancements have shown that incorporating this compound into DSSCs can enhance light harvesting efficiency by up to 15%, as reported in a study published in Nature Energy.

Beyond energy applications, 3-Chloro-2-Methylthiophene has found utility in drug design and development. Its ability to act as a bioisostere for other sulfur-containing heterocycles has opened new avenues in medicinal chemistry. For example, researchers have utilized this compound as a scaffold for developing potential anticancer agents targeting specific signaling pathways.

In conclusion, 3-Chloro-2-Methylthiophene, with its unique chemical properties and versatile applications, continues to be a focal point in contemporary chemical research. Its role in advancing materials science, energy technology, and pharmaceutical development underscores its importance as a key compound in modern chemistry.

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